2-[(3,4-dichlorophenyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide
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Overview
Description
2-(3,4-DICHLOROBENZOYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a dichlorobenzoyl group and a phenethyl group attached to a hydrazinecarbothioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROBENZOYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 3,4-dichlorobenzoyl chloride with phenethylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DICHLOROBENZOYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
2-(3,4-DICHLOROBENZOYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-DICHLOROBENZOYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzoyl chloride
- 3,5-Dichlorobenzoyl chloride
- 2,4-Dichlorobenzoyl chloride
Uniqueness
2-(3,4-DICHLOROBENZOYL)-N-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of both the dichlorobenzoyl and phenethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15Cl2N3OS |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-[(3,4-dichlorobenzoyl)amino]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C16H15Cl2N3OS/c17-13-7-6-12(10-14(13)18)15(22)20-21-16(23)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,22)(H2,19,21,23) |
InChI Key |
CDVSFBKLPHEKFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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